molecular formula C12H19NO2S B13048189 (R)-1-(3-(Methylsulfonyl)phenyl)pentan-1-aminehcl

(R)-1-(3-(Methylsulfonyl)phenyl)pentan-1-aminehcl

Cat. No.: B13048189
M. Wt: 241.35 g/mol
InChI Key: VJOLWKVOXVESGB-GFCCVEGCSA-N
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Description

®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative.

    Sulfonylation: The phenyl derivative undergoes sulfonylation to introduce the methylsulfonyl group.

    Amine Introduction:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound may be used to study the effects of chiral amines on biological systems. It can serve as a model compound for understanding the interactions between chiral molecules and biological targets.

Medicine

In medicinal chemistry, ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with receptors or enzymes, while the methylsulfonyl group may enhance its binding affinity. The chiral nature of the compound allows for selective interactions with chiral targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride: The enantiomer of the compound with different chiral properties.

    1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: A similar compound with a shorter carbon chain.

    1-(3-(Methylsulfonyl)phenyl)hexan-1-amine hydrochloride: A similar compound with a longer carbon chain.

Uniqueness

®-1-(3-(Methylsulfonyl)phenyl)pentan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

(1R)-1-(3-methylsulfonylphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO2S/c1-3-4-8-12(13)10-6-5-7-11(9-10)16(2,14)15/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m1/s1

InChI Key

VJOLWKVOXVESGB-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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